Dicamba-potassium

Description

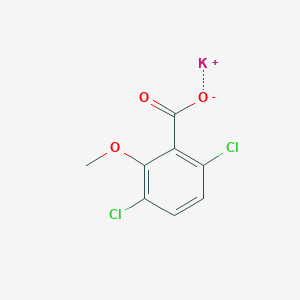

Structure

3D Structure of Parent

Properties

CAS No. |

10007-85-9 |

|---|---|

Molecular Formula |

C8H6Cl2KO3 |

Molecular Weight |

260.13 g/mol |

IUPAC Name |

potassium;3,6-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C8H6Cl2O3.K/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;/h2-3H,1H3,(H,11,12); |

InChI Key |

FOEDHJRPTKNXMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |

Isomeric SMILES |

COC1=C(C=CC(=C1C(=O)[O-])Cl)Cl.[K+] |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.[K] |

Other CAS No. |

10007-85-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Plant Physiological and Biochemical Responses to Dicamba Potassium Exposure

Auxin-Mimicking Mode of Action at the Molecular and Cellular Level

Dicamba-potassium's mechanism of action is rooted in its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), or auxin. iastate.edu While natural auxins are tightly regulated by the plant to control normal development, synthetic auxins like dicamba (B1670444) overwhelm these regulatory systems, leading to phytotoxicity. iastate.eduumsystem.edu

The perception of auxin signals in plants occurs through a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govplos.org Dicamba mimics natural auxin by binding to the TIR1/AFB receptor proteins. iastate.eduplos.org This binding event stabilizes the interaction between the receptor and the Aux/IAA proteins, which are negative regulators of auxin-responsive genes. plos.orgpnas.org

The TIR1/AFB proteins are part of a larger protein complex known as the SCF E3 ubiquitin ligase (SCFTIR1/AFB). plos.orgpnas.org The binding of an auxin, whether natural or synthetic, within a pocket on the receptor protein facilitates a stronger association with the Aux/IAA co-receptors. pnas.org Research has identified specific receptors involved in dicamba perception; for example, in Arabidopsis, mutants lacking the TIR1 and AFB5 receptors showed increased resistance to dicamba. plos.org However, studies comparing the binding efficiency of various auxinic herbicides found that dicamba exhibited relatively low binding to TIR1, AFB2, and AFB5 receptors when compared directly to the natural auxin IAA. nih.gov

The formation of the dicamba-TIR1/AFB-Aux/IAA complex is a critical step in disrupting the plant's natural hormonal balance. This complex tags the Aux/IAA repressor protein for destruction. pnas.org The SCFTIR1/AFB complex attaches ubiquitin molecules to the Aux/IAA protein, marking it for degradation by the cell's 26S proteasome. plos.org

The degradation of the Aux/IAA repressors removes their inhibitory effect on Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-related genes. plos.orgnih.gov With the repressors eliminated, the ARFs are free to activate a cascade of gene expression. This leads to a sustained and uncontrolled activation of auxin signaling pathways, a state the plant cannot regulate as it does with its endogenous auxin. iastate.eduplos.org This deregulation of gene expression is the fundamental cause of the herbicidal action. iastate.edu

The massive, uncontrolled gene expression triggered by dicamba leads to profound cellular-level disruptions. Natural auxins regulate critical processes like cell division, elongation, and differentiation. umsystem.eduorst.edu When dicamba is present in high concentrations, these processes become chaotic. umsystem.eduorst.edu Plants experience abnormal and uncontrollable cell elongation and division, leading to tissue malformation. orst.edu

This uncontrolled growth damages the plant's vascular systems (xylem and phloem). umsystem.edu The integrity of these transport tissues is compromised, disrupting the movement of water and nutrients throughout the plant. umsystem.edu This disruption, combined with the metabolic strain of uncontrolled growth, ultimately leads to wilting, necrosis (tissue death), and the death of the susceptible plant. umsystem.edu

Physiological Manifestations in Susceptible Plant Species

The molecular and cellular chaos induced by this compound manifests as distinct physiological and morphological symptoms in susceptible, non-tolerant plants.

Dicamba exposure can significantly impair a plant's photosynthetic capabilities. Research on olive seedlings demonstrated that the application of dicamba caused a reduction in the net photosynthetic rate. embrapa.br This decrease in photosynthesis is linked to a corresponding decrease in stomatal conductance, indicating that the stomata (pores used for gas exchange) are closing, which limits the plant's uptake of atmospheric CO₂. embrapa.br Furthermore, dicamba can directly damage the photosynthetic apparatus, with studies showing a decline in the maximum quantum yield of photosystem II, a key indicator of photosynthetic efficiency. embrapa.br In a separate study, a mutation in the IAA16 gene that conferred dicamba resistance in the weed species kochia was also associated with lower photosynthetic efficiency in the resistant plants. nih.gov

Table 1: Effect of Dicamba on Photosynthetic Parameters in Olive Seedlings

| Parameter | Effect of Dicamba Exposure | Source |

| Net Photosynthesis | Decrease | embrapa.br |

| Stomatal Conductance | Decrease | embrapa.br |

| CO₂ Assimilation | Decrease | embrapa.br |

| Maximum Quantic Yield | Decrease (damage to photosynthetic apparatus) | embrapa.br |

The most apparent response to this compound in susceptible species is the development of severe growth abnormalities. ohio-state.edu These symptoms are a direct result of the herbicide's auxin-mimicking action, which overloads the plant's growth-regulating systems. orst.eduohio-state.edu Symptoms can appear within hours or a few days of exposure, depending on how quickly the plant is growing. ohio-state.edu

Commonly observed morphological disorders include:

Leaf Cupping and Distortion: Leaves often cup upwards or downwards and become malformed. umsystem.eduohio-state.edu

Chlorosis and Vein Abnormalities: Affected leaves may turn yellow (chlorotic) or develop parallel veination. ohio-state.edu

Twisted Growth: Stems and leaf petioles become twisted and contorted, a symptom known as epinasty. umsystem.eduohio-state.edu

Abnormal Root Development: The formation of adventitious or "brace" roots on the stem can occur. ohio-state.edu

Reproductive Issues: Flowering and fruit set may be delayed or uneven. ohio-state.edu

Table 2: Common Morphological Symptoms of Dicamba Exposure in Susceptible Plants

| Symptom | Description | Source(s) |

| Leaf Cupping | Leaves curl into a cup-like shape. | umsystem.eduohio-state.edu |

| Epinasty | Twisting and bending of stems and petioles. | umsystem.eduohio-state.edu |

| Chlorosis | Yellowing of leaf tissue. | ohio-state.edu |

| Stunted Growth | Overall reduction in plant size and vigor. | ohio-state.edu |

| Adventitious Roots | Formation of roots from stem tissue. | ohio-state.edu |

| Narrowed Leaves | New leaves grow in a thin, strap-like shape. | ohio-state.edu |

| Delayed Flowering | Disruption of the normal reproductive cycle. | ohio-state.edu |

Translocation and Accumulation Patterns within Plant Tissues

Dicamba is a systemic herbicide, meaning that following absorption, it is mobile within the plant. researchgate.net It is readily absorbed by both the foliage and roots and subsequently translocated throughout the plant's vascular system, including both the xylem and phloem. nih.govcambridge.org This mobility allows the compound to move from the point of application to other parts of the plant, where it accumulates, particularly in areas of active cell division and growth, known as meristematic tissues. cambridge.orgcambridge.orgcambridge.org The rate and pattern of this movement and accumulation can differ depending on the plant species. cambridge.org

Research has demonstrated that after foliar application, dicamba moves from the treated leaves to other tissues, including stems, roots, and newly developing leaves. A study using the dimethylamine (B145610) salt of dicamba on tomato plants tracked the distribution of the herbicide at 1, 3, and 7 days after treatment (DAT). Initially, the highest concentration of dicamba was found in the treated upper leaves. Over time, the herbicide translocated to the lower leaves and roots, demonstrating its systemic movement throughout the plant. nih.govcambridge.org

Table 1: Relative Distribution of Absorbed Dicamba in Tomato Plants Over Time

This table illustrates the general translocation pattern observed in research studies where dicamba moves from treated leaves to other plant parts over the course of one week. Based on findings from Zangoueinejad et al. (2020). nih.govcambridge.org

Further research into dicamba's translocation has shown significant accumulation in reproductive tissues, which are strong metabolic sinks. A study using radiolabeled dicamba on susceptible soybean plants during the pod-filling stage found that a substantial portion of the absorbed herbicide moved to the seeds and pods. This highlights the compound's mobility towards developing reproductive organs.

Table 2: Accumulation of Absorbed ¹⁴C-Dicamba in Susceptible Soybean Tissues

Data from a study on soybean plants treated at the pod-filling stage, showing the distribution of absorbed dicamba. Based on findings from Zaccaro et al. (2020).

The specific pattern of accumulation within a plant is also species-dependent. In susceptible species like Tartary buckwheat and wild mustard, dicamba strongly accumulates in the meristematic tissues after both foliar and root uptake. cambridge.org In contrast, in more tolerant species such as barley and wheat, the compound tends to be more evenly distributed throughout the plant rather than concentrating heavily in the meristems. cambridge.org This differential translocation and accumulation pattern is a factor in the selective herbicidal activity of dicamba. cambridge.org

Table of Chemical Compounds Mentioned

Mechanisms of Herbicide Resistance to Dicamba in Weeds

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a modification to the herbicide's molecular target within the plant, typically an enzyme or protein, reduces the herbicide's ability to bind and exert its phytotoxic effect. nih.govgrowiwm.org In the case of dicamba (B1670444), this involves the auxin signaling pathway.

The primary target for synthetic auxin herbicides is the auxin co-receptor complex, which consists of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. pnas.orgbiorxiv.org Auxins act as a "molecular glue," stabilizing the interaction between these two proteins, which leads to the degradation of the Aux/IAA protein and the activation of auxin-responsive genes. biorxiv.org Mutations in the genes encoding these proteins can disrupt this process.

Research has identified several key mutations in Aux/IAA genes that confer resistance to dicamba:

Kochia (Bassia scoparia): The first target-site mutation conferring auxinic herbicide resistance in a weed was found in the IAA16 gene of a dicamba-resistant Kochia scoparia population. nih.gov This mutation involves a glycine-to-asparagine (Gly127Asn) substitution in the highly conserved degron motif of the protein. biorxiv.orgpnas.org This single amino acid change was proven to be the causal mutation for dicamba resistance. pnas.org

Chenopodium album: A novel mutation in the IAA16 gene was also identified in dicamba-resistant C. album. researchgate.net This mutation results in a glycine-to-aspartic acid (G to D) substitution in the degron region, conferring resistance. researchgate.net

Sisymbrium orientale (Indian Hedge Mustard): In this species, a different type of mutation was found in the Aux/IAA2 gene. pnas.org An in-frame deletion of 27 nucleotides was identified, which removes nine amino acids from the degron tail of the SoIAA2 protein. pnas.org Transgenic Arabidopsis plants expressing this mutant allele showed resistance to both dicamba and 2,4-D. biorxiv.orgpnas.org

Mutations have also been studied in the TIR1/AFB receptor proteins themselves. In Arabidopsis, mutations in the F-box receptor genes tir1-1 and afb5 were shown to confer resistance to dicamba. plos.org

Table 1: Identified Target-Site Mutations Conferring Dicamba Resistance in Weeds This table is interactive. Click on headers to sort.

| Weed Species | Gene | Mutation Type | Amino Acid Change | Reference |

|---|---|---|---|---|

| Kochia (Bassia) scoparia | IAA16 | Point Mutation | Gly127Asn | pnas.org, biorxiv.org |

| Chenopodium album | IAA16 | Point Mutation | Glycine to Aspartic Acid | researchgate.net |

| Sisymbrium orientale | IAA2 | In-frame Deletion | Deletion of 9 amino acids | pnas.org |

Functional Consequences of TSR Mutations on Herbicide Binding and Response

Mutations within the degron region of Aux/IAA proteins have significant functional consequences. The degron is essential for the auxin-mediated binding to the TIR1/AFB receptor. biorxiv.org

Protein Stabilization: Mutations that disrupt the ability of the Aux/IAA protein to bind auxin within the co-receptor complex prevent the protein from being targeted for degradation by the 26S proteasome. pnas.org This stabilization of the repressor protein leads to a dominant auxin-resistant phenotype because the auxin-responsive genes remain suppressed even in the presence of the herbicide. pnas.org

Reduced Binding Affinity: The deletion mutation in the degron tail of the SoIAA2 protein from S. orientale was shown to reduce its binding to the TIR1 receptor in the presence of both natural and synthetic auxins. pnas.org This leads to reduced association and increased dissociation rates, impairing the signaling cascade that would normally lead to cell death. biorxiv.orgpnas.org These findings confirm that the degron tail region plays a critical in planta function in synthetic auxin perception and binding kinetics. pnas.org

Non-Target Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.gov These mechanisms are often complex, controlled by multiple genes, and can confer unpredictable cross-resistance to different herbicide groups. growiwm.orgnih.gov

One of the most common NTSR mechanisms is the enhanced metabolism of the herbicide into non-toxic forms. dtnpf.comnih.gov This process typically involves several phases, with Cytochrome P450 monooxygenases (P450s) playing a key role in the initial conversion phase. nih.gov

Role of P450s: P450s are a large family of enzymes that can catalyze the breakdown of a wide range of foreign compounds, including herbicides. nih.govnih.gov In resistant weeds, the expression or activity of specific P450 genes can be elevated, leading to rapid detoxification of the herbicide before it can cause lethal damage. researchgate.net

Evidence in Dicamba Resistance: While direct evidence for specific P450s metabolizing dicamba is an area of active research, the involvement of this enzyme family is strongly suggested. Studies have shown that adding malathion, a known P450 inhibitor, can increase the effectiveness of dicamba on some resistant Palmer amaranth (B1665344) and waterhemp populations, indicating that P450-mediated metabolism is a component of the resistance. dtnpf.commdpi.com Furthermore, the evolution of metabolic resistance to one synthetic auxin, like 2,4-D, has been shown to confer cross-resistance to dicamba in species like Amaranthus hybridus. mdpi.com

For a systemic herbicide like dicamba to be effective, it must be absorbed by the plant and translocated to its sites of action in meristematic tissues. Alterations in these transport processes can serve as a resistance mechanism.

Absorption: Studies on dicamba-resistant and -susceptible Chenopodium album found no significant differences in the amount of herbicide absorbed, with over 80% of the applied dicamba entering the plants in both populations. daneshyari.comresearchgate.net This suggests that reduced absorption is not a primary resistance mechanism in this species.

Translocation: The movement of dicamba within the plant appears to be a more complex factor. Reduced translocation of synthetic auxins has been linked to resistance in several weed species. mdpi.comnih.gov However, findings for dicamba are not always straightforward.

In one study with C. album, translocation of dicamba out of the treated leaf was actually faster in resistant plants than in susceptible ones. daneshyari.comresearchgate.net However, the distribution differed, with less dicamba accumulating in the stems of resistant plants. daneshyari.comresearchgate.net

Conversely, other research has noted that translocation of dicamba is generally slower in tolerant species compared to susceptible ones. cambridge.org This impaired transport leads to the retention of the herbicide in the treated leaves, preventing it from reaching the sensitive growing points of the plant. nih.gov These conflicting findings suggest that translocation-based resistance can be population- and species-specific. nih.gov

Table 2: Dicamba Translocation in Resistant vs. Susceptible *Chenopodium album*** | Plant Part | % of Absorbed 14C from Dicamba (5 Days After Treatment) | | :--- | :--- | | | **Susceptible (S) | Resistant (R) | | Stem | 18.4% | 5.1% | Source: Ghanizadeh et al. daneshyari.com, researchgate.net

Sequestration and Compartmentalization

Sequestration is a resistance mechanism where the herbicide is transported into cellular compartments, such as the vacuole, where it is isolated from its target site in the cytoplasm or nucleus. nih.gov This process is often part of the final phase of herbicide detoxification, following conversion and conjugation. nih.gov While vacuolar sequestration has been identified as a resistance mechanism for other herbicides, specific research detailing its role in field-evolved resistance to dicamba is limited. nih.gov It remains a potential NTSR mechanism that prevents the herbicide from interacting with the auxin co-receptor complex.

Evolutionary Dynamics and Genetic Basis of Resistance

The evolution of herbicide resistance in weed populations is a complex process driven by the intense selection pressure exerted by repeated herbicide applications. In the case of dicamba, an auxinic herbicide, the evolutionary pathways to resistance and the underlying genetic mechanisms are multifaceted and vary among different weed species and even among different populations of the same species.

Cross-Resistance to Other Auxinic Herbicides

Cross-resistance occurs when a weed biotype develops resistance to a particular herbicide and, as a result, also exhibits resistance to other herbicides with the same or a similar mode of action. growiwm.org In the context of dicamba, cross-resistance to other auxinic herbicides is a significant concern, although the patterns of cross-resistance are not always predictable and can vary considerably among weed species and the specific resistance mechanism involved. iastate.edu

The auxinic herbicide family includes several chemical groups, such as benzoic acids (e.g., dicamba), phenoxy-carboxylic acids (e.g., 2,4-D), and pyridine (B92270) carboxylic acids (e.g., picloram, clopyralid, and aminopyralid). hracglobal.comiastate.edu A weed population resistant to dicamba may or may not be resistant to herbicides in these other groups.

Research on Chenopodium album (common lambsquarters) has shown that dicamba-resistant populations can be cross-resistant to pyridine carboxylic acid herbicides like aminopyralid (B1667105) and picloram, but not to phenoxy acid herbicides such as 2,4-D and mecoprop. tandfonline.comtandfonline.comresearchgate.net This specific pattern of cross-resistance highlights that the underlying mechanism likely affects the binding or activity of certain auxinic herbicide structures more than others.

In contrast, some dicamba-resistant biotypes of Kochia scoparia have demonstrated a broader pattern of cross-resistance. tandfonline.com For example, a dicamba-resistant biotype from western Nebraska was also found to be cross-resistant to 2,4-D and fluroxypyr. pnas.org The mutation in the KsIAA16 gene in this biotype confers robust resistance to dicamba but moderate to weak resistance to 2,4-D and fluroxypyr. nih.govnih.gov Studies on other K. scoparia populations have also reported cross-resistance to dichlorprop, mecoprop, MCPA, and picloram. tandfonline.com

The level of cross-resistance can also vary. A literature review of cross-resistance between 2,4-D and dicamba found that in biotypes selected for resistance to one of these herbicides, cross-resistance to the other occurred approximately 50% of the time. iastate.edu When cross-resistance was present, the level of resistance was often lower for the herbicide that was not used in the selection process. iastate.edu

The specific mechanism of resistance, whether it involves an altered target site, enhanced metabolism, or changes in herbicide translocation, plays a crucial role in determining the cross-resistance profile. iastate.edu For instance, a target-site mutation might affect the binding of a whole class of auxinic herbicides, leading to broad cross-resistance, while an enhanced metabolism mechanism might be more specific to certain chemical structures.

Table 1: Documented Cross-Resistance in Dicamba-Resistant Weed Biotypes

| Weed Species | Resistant To | Cross-Resistant To | Not Cross-Resistant To | Reference(s) |

|---|---|---|---|---|

| Chenopodium album (fathen) | Dicamba | Pyridine carboxylic acids (clopyralid, aminopyralid, picloram) | Phenoxy acids (2,4-D, mecoprop) | tandfonline.comtandfonline.comresearchgate.net |

| Kochia scoparia | Dicamba | 2,4-D, fluroxypyr | - | pnas.org |

| Kochia scoparia | Dicamba | Dichlorprop, 2,4-D, mecoprop, MCPA, picloram | - | tandfonline.com |

| Sinapis arvensis (wild mustard) | Dicamba | 2,4-D, mecoprop, picloram | - | tandfonline.com |

| Galium spurium (false cleavers) | Quinclorac | Phenoxy acids (MCPA), benzoic acid (dicamba), pyridine carboxylic acids (picloram, fluroxypyr, triclopyr) | - | tandfonline.com |

Table 2: Fold Resistance Levels in Dicamba-Resistant Weed Biotypes to Dicamba and Other Auxinic Herbicides

| Weed Species | Population/Biotype | Herbicide | Fold Resistance (R/S Ratio) | Reference(s) |

|---|---|---|---|---|

| Chenopodium album (fathen) | Population L | Aminopyralid | 12 | tandfonline.comtandfonline.com |

| Population M | Aminopyralid | 19 | tandfonline.comtandfonline.com | |

| Resistant populations | Picloram | 3 - 17 | tandfonline.comtandfonline.com | |

| Kochia scoparia | Inbred R line | Dicamba | 4.6 | cambridge.org |

| Montana populations | Dicamba | 1.3 - 6.8 | bioone.org | |

| Montana populations | Fluroxypyr | 1.4 - 5.7 | bioone.org | |

| Nebraska biotype (9425R) | Dicamba | ~30 | pnas.org | |

| G73N mutant (RR) | Dicamba | 25-fold higher GR50 than SS | nih.gov | |

| G73N mutant (RR) | 2,4-D | 11-fold higher GR50 than SS | nih.gov | |

| G73N mutant (RR) | Fluroxypyr | 11-fold higher GR50 than SS | nih.gov |

Off Target Movement Otm Assessment and Mitigation Research

Methodologies for Quantifying Dicamba-potassium OTM

The off-target movement (OTM) of dicamba (B1670444), including its potassium salt and formulations mixed with potassium salts of other herbicides, is a significant concern in agriculture. Researchers employ various methodologies to quantify this movement, ranging from large-scale field trials to controlled laboratory experiments. These methods aim to understand the mechanisms of OTM and to differentiate between its primary and secondary forms.

Quantitative assessment of dicamba volatility in real-world agricultural settings requires detailed study designs, robust sample collection, and sophisticated modeling. acs.orgresearchgate.netnih.gov A comprehensive system for measuring dicamba volatility involves field trials where air concentrations are measured and combined with meteorological data to estimate the volatile flux—the rate of mass lost per unit area over time. acs.org

Field studies have been conducted across various North American locations, including Arkansas, Indiana, Michigan, Nebraska, Ontario, and Wisconsin, to evaluate OTM under different environmental conditions. bioone.orgcambridge.orgcambridge.org In these studies, air samplers are a key component. researchgate.net High-volume air samplers with polyurethane foam (PUF) cartridges are commonly used to trap dicamba vapors from the air at various heights and distances from the treated area. acs.orgunl.edu The analysis of these PUF traps is performed using advanced techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve trace-level detection. acs.orgunl.edu

Once air concentration data is collected, researchers use micrometeorological methods to calculate the herbicide flux. Common techniques include:

Aerodynamic (AD) Method : This method uses measurements of wind speed and dicamba air concentrations at multiple heights above the treated surface to estimate the vertical flux of the herbicide vapor. researchgate.netscielo.br

Integrated Horizontal Flux (IHF) Method : This technique also contributes to flux estimation. acs.org

In a case study applying these methods, the time-varying volatile flux profile showed that less than 0.2% of the applied dicamba was volatilized over a three-day sampling period. acs.orgresearchgate.netnih.gov Another study evaluating the diglycolamine salt of dicamba tank-mixed with potassium salt of glyphosate (B1671968) found that the cumulative loss was less than 0.77% of the applied rate over 68 hours, with the majority of secondary movement occurring in the first 24 hours. unl.eduresearchgate.netunl.edu The flux estimations often follow a diurnal cycle, with higher dicamba concentrations and flux measured during the warmer daytime hours and lower levels at night. bioone.org

Table 1: Summary of Field-Scale Dicamba Volatility and Deposition Findings

| Location/Study | Key Finding | Methodology | Reported Dicamba Loss/Movement |

|---|---|---|---|

| Multi-location (AR, IN, MI, NE, ON, WI) | Dicamba deposition reduced exponentially with distance from the sprayed area. bioone.orgcambridge.orgcambridge.org | Filter-paper collectors and non-DR soybean injury assessment. bioone.orgcambridge.orgcambridge.org | 10% injury to non-DR soybean was estimated at distances up to 113 meters in some locations. bioone.orgcambridge.orgcambridge.org |

| Nebraska & Mississippi | The majority of secondary movement (volatilization) occurred within the first 24 hours after application. unl.eduresearchgate.netunl.edu | Aerodynamic method for flux calculation using PUF air samplers. unl.eduresearchgate.netunl.edu | Cumulative loss was less than 0.77% of the applied rate. unl.eduresearchgate.netunl.edu |

| Field Case Study | Volatile flux profile was time-varying, peaking during the day. acs.orgnih.gov | Aerodynamic (AD) and Integrated Horizontal Flux (IHF) methods. acs.orgnih.gov | Less than 0.2% (±0.05%) of applied dicamba volatilized over a 3-day period. acs.orgresearchgate.netnih.gov |

| Brazil | The flux of volatilized dicamba peaked in the first few hours after application, decreasing drastically after 20 hours. scielo.br | Aerodynamic and Integrated Horizontal Flux methods. scielo.br | Cumulative mass loss was 0.15% (±0.08%) of the applied dose. scielo.br |

To isolate specific variables under controlled conditions, researchers use laboratory and growth chamber assays. researchgate.net These methods allow for precise quantification of volatilized dicamba and simulation of various field scenarios. awsjournal.org One such method involves using "humidomes," which are closed systems with cumulative air flow, to evaluate dicamba volatilization from soil. researchgate.netuark.edu In these setups, herbicide is applied to soil in a tray, which is then placed inside the chamber where temperature and humidity are controlled, and air is sampled to measure vapor concentrations. researchgate.net

Another laboratory method utilizes a vapor collection system composed of PVC tubes holding cartridges where treated targets (like soil or crop residue) are placed. awsjournal.orgresearchgate.net A vacuum pump draws air through the cartridges, and filters capture the dicamba vapor for later analysis, typically by LC-MS/MS. awsjournal.orgresearchgate.net These controlled experiments are crucial for comparing the volatility of different formulations and the effect of tank-mix additives. awsjournal.org For instance, research has shown that adding the potassium salt of glyphosate to a dicamba solution can significantly increase dicamba volatilization, a phenomenon that can be quantified precisely in a lab setting. awsjournal.org Studies using humidomes found that the addition of glyphosate to a DGA-dicamba formulation increased detectable dicamba air concentrations by 2.9 to 9.3 times across the temperature ranges examined. researchgate.net

A key objective of OTM research is to distinguish between primary and secondary movement.

Primary movement refers to the physical drift of spray droplets during the application process. cambridge.org

Secondary movement primarily involves the volatilization (vapor drift) of the herbicide from plant or soil surfaces after the application is complete. bioone.orgresearchgate.net

A common field methodology to differentiate these two pathways involves placing sensitive crops (like non-dicamba-resistant soybeans) at various downwind distances from the treated area. bioone.orgcambridge.orgcambridge.org Some of these sensitive plants are left uncovered, exposing them to both primary and secondary movement. bioone.org Other plants are kept under a protective cover (e.g., a plastic tarp) during and shortly after the application, shielding them from primary droplet drift but leaving them exposed to subsequent vapor movement. bioone.orgcambridge.orgcambridge.org

By comparing the injury levels between the covered and uncovered plants, researchers can infer the contribution of each movement type. bioone.org The presence of injury on the covered plants is a clear indicator that secondary movement (volatilization) has occurred. bioone.orgcambridge.orgcambridge.org In a six-state study, the presence of soybean injury in both covered and uncovered areas suggested that secondary movement of dicamba was evident at five of the six sites. bioone.orgcambridge.orgcambridge.org For example, at one site, less injury was observed on soybeans protected by a plastic cover compared to uncovered plants, but the covered plants still showed symptoms, confirming that secondary movement was a factor. bioone.org

Environmental and Agronomic Factors Influencing OTM Severity

The severity of dicamba's off-target movement is not solely dependent on the chemical's properties but is heavily influenced by a combination of environmental conditions and agronomic practices at the time of and following application.

Atmospheric conditions are a primary driver of dicamba OTM.

Temperature Inversions : A temperature inversion occurs when a layer of warm air forms above a layer of cooler, denser air near the ground, typically developing in the evening and breaking up after sunrise. iastate.edumanitobacooperator.ca This creates very stable atmospheric conditions that prevent vertical air mixing. iastate.edu If an application occurs during an inversion, small spray droplets and herbicide vapors become trapped in the cool surface layer and can move laterally over long distances in a concentrated cloud. bioone.orgiastate.edu Research has identified temperature inversions as a significant contributor to off-target dicamba incidents. dtnpf.com Labels for dicamba products often forbid application during inversions and restrict spraying to hours when inversions are less likely, such as between one hour after sunrise and two hours before sunset. iastate.edu

Wind Speed : While high wind speeds are a known cause of primary particle drift, very low wind speeds (e.g., below 3 mph) can indicate the presence of a temperature inversion, increasing the risk of secondary movement. iastate.edudtnpf.com

Temperature and Humidity : Higher air temperatures increase the vapor pressure of dicamba, leading to greater volatilization. researchgate.netmanitobacooperator.cabeyondpesticides.org Research in humidomes demonstrated a clear relationship between post-application dicamba measurements and ambient temperature, with more dicamba detected as the temperature increased. researchgate.net Conversely, low relative humidity can also increase the potential for volatilization. manitobacooperator.ca

Table 2: Influence of Atmospheric Conditions on this compound OTM

| Atmospheric Factor | Effect on OTM | Mechanism | Supporting Evidence |

|---|---|---|---|

| Temperature Inversion | Increases risk of long-distance OTM | Traps herbicide vapor and small droplets in a stable air layer near the ground, allowing for lateral movement. bioone.orgiastate.edu | Identified as a major contributor to drift incidents; dicamba labels prohibit spraying during inversions. iastate.edudtnpf.com |

| High Air Temperature | Increases volatility | Increases the vapor pressure of dicamba, causing more of the chemical to change from a liquid to a gas. researchgate.netbeyondpesticides.org | Controlled humidome studies show a direct correlation between rising temperatures and higher detected dicamba air concentrations. researchgate.net |

| Low Wind Speed (<3 mph) | Increases risk of OTM | Can be an indicator of a stable temperature inversion. iastate.edudtnpf.com | Dicamba labels often require ceasing applications when wind speeds are below a certain threshold at boom height. iastate.edudtnpf.com |

| Low Relative Humidity | Increases volatility | Enhances the potential for the herbicide to vaporize from surfaces. manitobacooperator.ca | Field observations suggest the greatest potential for vapor movement is under hot, dry conditions. manitobacooperator.ca |

The surface onto which dicamba is applied plays a critical role in its potential to volatilize. The interaction of the herbicide with soil, water, and plant matter can either mitigate or exacerbate secondary movement.

Research has shown that the volatility profile of dicamba changes depending on the treated surface. researchgate.net In a laboratory study comparing different surfaces, the application of dicamba diglycolamine salt alone resulted in the highest level of volatility when applied to moist soil and the lowest volatility from dry soil and straw (crop residue). researchgate.net The increased volatilization from wet soil may occur because of dicamba's high water solubility and low affinity for the solid soil phase. awsjournal.org

Conversely, when dicamba was tank-mixed with the potassium salt of glyphosate, the volatility was similar across dry soil, wet soil, and straw. researchgate.net This indicates that tank-mix partners can alter the interaction between the herbicide and the application surface. The presence of crop residues, such as in no-till farming systems, introduces another variable, as the herbicide's interaction with straw differs from its interaction with soil or a leaf surface. researchgate.net

Influence of Application Timing and Crop Growth Stage on OTM

The timing of dicamba application, both in terms of the season and the developmental stage of nearby sensitive crops, significantly influences the potential for and consequences of off-target movement (OTM). Research indicates that the impact of dicamba exposure is highly dependent on the plant's growth stage at the time of drift.

For many broadleaf crops, the period of greatest vulnerability to dicamba coincides with flowering and fruit set. ohio-state.edu Similarly, for woody and perennial plants, early spring applications can be particularly damaging as they align with bud break and the emergence of new leaves, which are highly susceptible. ohio-state.edu

In soybeans, which are extremely sensitive to dicamba, exposure during the reproductive growth stages is more likely to cause significant yield reduction compared to exposure during the vegetative stages. ncsoy.orgnwf.orgumn.edu While plants hit during the vegetative phase may show symptoms, they can sometimes recover without a substantial impact on final yield. ncsoy.org However, once soybeans enter the late vegetative and early reproductive phases (V7/R1), their sensitivity to dicamba exposure peaks. umn.edu Research from the University of Nebraska demonstrated that non-tolerant soybeans exposed to micro-rates of dicamba at the V7/R1 stage suffered the most severe yield loss. umn.edu

Table 1: Impact of Dicamba Exposure Timing on Non-Tolerant Soybean Yield Loss

| Growth Stage at Exposure | Relative Sensitivity | Research Findings |

| Early Vegetative (V2) | Least Sensitive | Yield loss was significant at higher exposure rates but less severe than at later stages. umn.edu |

| Late Vegetative / Early Flowering (V7/R1) | Most Sensitive | Experienced the greatest yield loss, with one study recording an average yield of only three bushels per acre after exposure to 1/10th of the labeled rate. umn.edu |

| Full Flowering (R2) | Highly Sensitive | Yields were higher than those exposed at V7/R1 but lower than those exposed at the V2 stage. umn.edu |

| Pod Fill | Less Susceptible to Injury | While plant injury may be less pronounced, dicamba exposure during this stage can reduce the germination of seeds from the affected plants. nwf.org |

The time of day for application also plays a role. Studies have shown that applications made at midday to early afternoon can result in greater herbicide efficacy. cambridge.org However, applications must be made in compliance with label restrictions designed to minimize OTM, which are often related to environmental conditions like temperature and the risk of temperature inversions that are more common in the late afternoon and early morning. ncsoy.orgunl.edu Research has shown that the majority of secondary OTM, or volatility, occurs within the first 24-30 hours after application. researchgate.netunl.edu Therefore, meteorological conditions immediately following the application are critical. researchgate.net

Research and Development of OTM Mitigation Strategies

In response to challenges with off-target movement, significant research has focused on developing a multi-pronged approach to mitigation, including improved chemical formulations, specialized adjuvants, and integrated management practices.

Advancements in Low-Volatile Formulations

A primary driver of secondary off-target movement is the volatility of the herbicide, which is the tendency of the chemical to turn into a gas after application. The volatility of dicamba is highly dependent on its chemical form. Dicamba acid is the most volatile form. acs.orgwisc.edu To reduce volatility, dicamba is formulated as a salt, which is created by neutralizing the dicamba acid with a base. acs.org

The potential for a dicamba salt to volatilize is linked to the properties of the base used in its formulation. awsjournal.org Early formulations used volatile bases like dimethylamine (B145610) (DMA), which could easily dissociate from the dicamba anion in the spray solution, leading to the formation of volatile dicamba acid. acs.orgresearchgate.net

Subsequent research and development led to the creation of low-volatility formulations using less volatile bases:

Diglycolamine (DGA): DGA has a much higher boiling point and lower vapor pressure than DMA, making it a non-volatile base. acs.orgawsjournal.org As a result, DGA dicamba salts are significantly less volatile than DMA dicamba salts. awsjournal.org

N,N-bis-(3-aminopropyl)methylamine (BAPMA): The BAPMA salt of dicamba was engineered to be a larger molecule with a stronger bond to the dicamba acid, further reducing the potential for dissociation and the formation of volatile dicamba acid. wisc.eduawsjournal.org

Metal Salts: Formulations using metal cations, such as sodium, also exhibit lower volatility because the cation itself is not volatile and does not contribute to the formation of dicamba acid. acs.orgresearchgate.net By the same chemical principle, a potassium salt of dicamba would be expected to have a lower volatility profile compared to amine salts like DMA.

Some advanced formulations incorporate additional technology to further suppress volatility. For example, the VaporGrip® Technology includes an acetate (B1210297) buffer in the formulation. acs.orgresearchgate.net This buffer actively scavenges free hydrogen ions in the spray tank, making it more difficult for the volatile dicamba acid to form. acs.org

Efficacy of Volatility Reducing Agents (VRAs)

Volatility Reducing Agents (VRAs) are adjuvants that are tank-mixed with dicamba formulations at the time of application to further minimize the potential for volatilization. Their primary function is to increase and stabilize the pH of the spray solution. nih.govnih.govresearchgate.net The formation of volatile dicamba acid increases as the pH of the solution decreases (becomes more acidic), with particular concern when the pH drops to 5.0 or below. wisc.eduawsjournal.orgcambridge.org

The need for VRAs is especially critical when dicamba is tank-mixed with other products, such as glyphosate. The addition of glyphosate, particularly potassium salt formulations, has been shown to lower the pH of the spray solution, thereby increasing the potential for dicamba volatility. nih.govbioone.orgacs.org To counteract this, federal labels for certain dicamba products mandate the use of an approved VRA in all applications. acs.orgacs.org

Research has evaluated the effectiveness of different VRA chemistries:

Potassium-Based VRAs: Studies have tested VRAs containing potassium acetate and potassium carbonate. In one comparative study, potassium carbonate was found to raise the tank-mixture pH by 0.85 to 1.65 units, while potassium acetate raised it by 0.46 to 0.53 units. nih.govresearchgate.net

Borate-Based VRAs: Research has also explored potassium tetraborate (B1243019) tetrahydrate (KBo) as a VRA. One study found that KBo was more effective than potassium acetate at reducing the volatility of a dicamba plus glufosinate (B12851) mixture. uark.edu The addition of KBo to a DGA-dicamba and glyphosate mixture was shown to lower dicamba volatilization by 82% to 89% compared to the herbicide mixture alone in large-scale experiments. uark.edu

Table 2: Research Findings on the Efficacy of Volatility Reducing Agents (VRAs)

| VRA Chemistry | Mechanism of Action | Efficacy Findings | Citations |

| Potassium Acetate | pH Buffer | Raised tank-mixture pH by 0.46 to 0.53 units. | nih.govnih.govresearchgate.net |

| Potassium Carbonate | pH Buffer | Raised tank-mixture pH by 0.85 to 1.65 units. | nih.govnih.govresearchgate.net |

| Potassium Tetraborate Tetrahydrate (KBo) | pH Buffer | Reduced dicamba volatilization by 82-89% when added to a dicamba-glyphosate mix in large-scale tests. Found to be more effective than potassium acetate in some mixtures. | uark.edu |

| Acetic Acid / Acetate Buffer (e.g., VaporGrip®) | Proton Scavenger | Incorporated directly into some formulations (like XtendiMax®) to scavenge protons and prevent dicamba acid formation. | acs.orgawsjournal.org |

While VRAs are effective at managing volatility, some studies note that their addition can have minor negative impacts on weed control for certain species or can influence spray droplet characteristics. nih.govnih.gov

Integrated Approaches for Minimizing Off-Target Exposure

Minimizing off-target exposure to dicamba requires an integrated approach that combines advanced chemical technologies with meticulous application practices and a thorough understanding of environmental factors. acs.orgsoybeanresearchinfo.com Research and stewardship programs emphasize that no single tool is sufficient, and a systems approach is necessary for effective OTM mitigation.

Key components of an integrated approach include:

Formulation and Adjuvant Systems: Utilizing low-volatile dicamba formulations (e.g., DGA, BAPMA) in combination with a labeled VRA is the foundational chemical strategy to reduce the potential for secondary movement (volatility). acs.orgsoybeanresearchinfo.com

Application Technology: Strict adherence to label requirements for application equipment is critical for managing primary drift (physical spray drift). This includes using specific, approved drift-reduction nozzles that produce larger, coarser droplets; maintaining a low boom height (no more than 24 inches above the target); and controlling application speed. ncsoy.orgmissouri.edu

Environmental Monitoring: Applicators are required to monitor and document weather conditions before, during, and after application. Key factors include wind speed (typically between 3 and 10 MPH), wind direction (ensuring wind is blowing away from sensitive areas), and temperature. missouri.edu Crucially, applications are prohibited during temperature inversions, which are stable air conditions that can trap fine spray particles and allow them to travel long distances. unl.edu

Buffer Zones: Labeled dicamba products require mandatory downwind buffer zones to protect sensitive areas, including non-dicamba tolerant crops, residential areas, and sensitive habitats. missouri.edu

Post-Application Management: Research has shown that rainfall or overhead irrigation following an application can significantly reduce dicamba volatility. soybeanresearchinfo.com One study found that a half-inch of simulated rainfall six hours after application cut dicamba air concentrations by at least 75%. soybeanresearchinfo.com

Applicator Training and Communication: Comprehensive training on the complexities of dicamba application and stewardship is essential. wssa.net Furthermore, communication with neighboring farmers and landowners to know the location of sensitive crops is a key best practice. missouri.edu

This integrated system acknowledges that OTM is a complex issue influenced by chemistry, physics, and meteorology, and it places the responsibility on the applicator to manage all contributing factors. soybeanresearchinfo.commissouri.edu

Analytical Chemistry and Detection Methodologies for Dicamba Potassium

Chromatographic Techniques for Trace Analysis

Chromatographic techniques are widely used for the separation and quantification of dicamba (B1670444) due to their ability to resolve complex mixtures and provide high sensitivity.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a method used for the determination of dicamba, particularly in environmental matrices like soil and water. This technique typically requires derivatization of dicamba to a more volatile form, such as a methyl or butyl ester, to be suitable for GC analysis epa.govnih.govoup.com. The ECD is highly sensitive to halogenated compounds like dicamba, allowing for trace-level detection. For instance, a method for determining dicamba in ground water by capillary column GC-ECD reported an estimated detection limit (EDL) of 0.1 µg/L nih.gov. Another method for dicamba and DCSA in soil using GC-ECD reported a detection limit of 0.01 ppm epa.gov. EPA methods like EPA 515.1, 515.2, 515.3, and 515.4 also utilize GC-ECD for dicamba analysis in water, with MDLs ranging from 0.085 to 0.30 µg/L canada.ca. Potential interferences in GC-ECD analysis include sample carryover and phthalate (B1215562) esters canada.ca.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for both the separation and identification of dicamba, often used for confirmation of results obtained by other methods like GC-ECD nih.govfao.org. GC-MS can be used in selected ion monitoring (SIM) mode to enhance sensitivity for trace analysis researchgate.netepa.gov. Similar to GC-ECD, GC-MS analysis of dicamba often involves a derivatization step, such as methylation, to make the compound amenable to GC nih.govresearchgate.netalsenvironmental.co.uk. Methods have been developed for the determination of dicamba in various matrices, including soil and water, using GC-MS researchgate.netepa.govalsenvironmental.co.uk. One method for dicamba in water using GC/MS reported an LOQ of 0.05 µg/L epa.gov. GC-MS methods can also be used for the simultaneous determination of dicamba and its metabolites fao.org.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for dicamba analysis, particularly suitable for compounds that are not easily volatilized or are thermally labile, thus avoiding the need for derivatization in some cases tandfonline.com. HPLC can be coupled with various detectors, including UV-Vis detectors and mass spectrometers.

HPLC with UV detection is a common method for quantifying dicamba, especially in formulations and water samples tandfonline.comfao.orgnsf.gov. Dicamba has characteristic UV absorption properties, allowing for its detection at specific wavelengths, such as 280 nm or 220 nm tandfonline.comfao.orgnsf.gov. However, UV detection may lack specificity when analyzing complex samples containing other compounds with similar UV spectra tandfonline.com.

HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for dicamba analysis in complex matrices, including environmental samples, agricultural commodities, and biological samples nih.govchromatographytoday.comacs.orgnih.govepa.govsciex.comsciopen.com. LC-MS/MS allows for the detection of dicamba at very low concentrations and provides structural confirmation through the monitoring of specific precursor and product ions nih.govsciex.commdpi.com. This technique often utilizes negative electrospray ionization (ESI-) for the analysis of acidic compounds like dicamba chromatographytoday.comepa.govsciex.com. LC-MS/MS methods have been developed for the quantitative analysis of dicamba residues in various matrices with reported limits of quantification (LOQs) in the ng/g or µg/L range chromatographytoday.comnih.govepa.govsciex.comsciopen.com. The use of isotopically labeled internal standards, such as 13C6-dicamba or d3-dicamba, is common in LC-MS/MS methods to improve accuracy and compensate for matrix effects acs.orgepa.govsciex.comresearchgate.net.

Reported LODs and LOQs for chromatographic methods:

| Method | Matrix | LOD | LOQ | Citation |

| GC-ECD | Soil | 0.01 ppm | Not specified | epa.gov |

| GC-ECD | Ground water | 0.1 µg/L (EDL) | Not specified | nih.gov |

| GC-ECD | Water (EPA 515 methods) | 0.085 - 0.30 µg/L | Not specified | canada.ca |

| GC-MS | Water | Not specified | 0.05 µg/L | epa.gov |

| LC-MS/MS | Raw agricultural commodities | Not specified | 1.0 - 3.0 µg/kg | nih.gov |

| LC-MS/MS | Air sampling tube | Not specified | 1.0 ng/sample type | epa.gov |

| LC-MS/MS | Filter paper | Not specified | 20 ng/filter paper | epa.gov |

| LC-MS/MS | Field samples (soil, soy foliage) | Mostly <1 ng/mL (in solution) | 0.1 – 140 ng/g (in matrix) | sciex.com |

| LC-MS/MS | Water | 0.1 ng/mL | 0.1 ng/mL | mdpi.comresearchgate.net |

| LC-MS/MS | Air | 1 ng/mL | 5 ng/mL | mdpi.comresearchgate.net |

| HPLC-MS/MS | Cow milk | 5 µg/kg | 10 µg/kg | sciopen.com |

Immunochemical Assays for Rapid Detection

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer advantages in terms of speed, simplicity, and cost-effectiveness for the detection of dicamba, particularly for high-throughput screening nih.govnih.govresearchgate.netnipne.rouoguelph.ca.

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

ELISA methods for dicamba are based on the specific recognition of the herbicide by antibodies nih.govresearchgate.netnipne.rouoguelph.ca. Competitive indirect ELISA (CI-ELISA) is a format that has been developed for quantitating dicamba in water nih.govresearchgate.netuoguelph.ca. These assays can achieve low detection limits and have been shown to correlate well with GC-MS analysis nih.govresearchgate.netuoguelph.ca. For example, a CI-ELISA method for dicamba in water reported a detection limit of 2.3 µg/L, which could be improved to 0.23 µg/L with a sample preconcentration step nih.govresearchgate.netuoguelph.ca. Another direct competitive ELISA method reported a detection limit of 0.24 ng/mL for dicamba in environmental water samples researchgate.netresearchgate.netnih.gov. ELISA kits for dicamba are commercially available for the screening of water, durum wheat, and soil samples, offering rapid laboratory-based analysis goldstandarddiagnostics.us. While ELISAs are sensitive and relatively simple, they are typically laboratory-based methods nih.gov.

Development of Portable and On-Site Detection Methods (e.g., Lateral Flow Strips)

To address the need for rapid, on-site detection of dicamba, portable methods such as lateral flow immunochromatographic strips have been developed nih.govresearchgate.netresearchgate.netnih.govsigmaaldrich.comdntb.gov.ua. These strips provide a quick and instrument-free way to detect dicamba in the field nih.govresearchgate.netnih.gov. One developed lateral flow immunochromatographic strip test (LFIC) for dicamba in water can provide quantitative results in 10 minutes with a detection limit of 0.1 mg/L, using a smartphone app for imaging and quantification nih.govresearchgate.netnih.gov. These portable methods are valuable for on-spot monitoring and screening of environmental samples nih.govnipne.roresearchgate.netnih.gov.

Sample Preparation and Matrix Effects in Environmental and Biological Samples

Accurate quantification of dicamba in environmental and biological samples necessitates robust sample preparation techniques to isolate the analyte from complex matrices and minimize interference. Matrix effects, which can lead to signal suppression or enhancement during instrumental analysis, are a significant consideration, particularly in methods like LC-MS/MS. Studies have observed significant matrix effects (suppression) for dicamba in various soil types, highlighting the importance of using matrix-matched calibration standards for accurate quantification.

To verify method performance and enable potential recovery corrections, fortified control samples with known concentrations of dicamba are typically included in each sample set.

Extraction Techniques for Air, Water, and Soil Samples

Various extraction techniques are employed to isolate dicamba and its related compounds from different environmental matrices. The choice of technique often depends on the sample type and the required sensitivity.

For soil samples, common methods involve extraction with alkaline solutions. One method describes extracting a representative amount of soil with 0.5 M potassium hydroxide (B78521) solution, followed by heating at reflux. Another approach uses a 0.5 N KOH/10% KCl solution for extraction, with heating in a water bath. After extraction, the mixture is typically centrifuged, and the supernatant is collected. Further cleanup steps, such as acidification and liquid-liquid partitioning with organic solvents like diethyl ether, may be performed. Solid phase extraction (SPE) is also a common cleanup technique for soil extracts before instrumental analysis.

In water samples, solid phase extraction (SPE) is a widely used technique for concentrating and isolating dicamba. This approach is effective for extracting polar herbicides like dicamba from water. A simple SPE protocol for water samples has been developed for LC-MS analysis, achieving high recovery rates.

For air samples, extraction from collection media like polyurethane foam (PUF) traps is necessary. One method involves extracting dicamba from PUF traps using methanol (B129727) containing a stable-labeled internal standard. Another study describes using a water:methanol solution with a labeled internal standard for extracting dicamba from PUF traps. The extracted samples may then be concentrated and solvent-exchanged.

Derivatization Methods for Enhanced Detection

Dicamba, being a polar acidic compound, may require derivatization to enhance its detectability by certain analytical techniques, particularly gas chromatography (GC). Derivatization converts the compound into a more volatile or easily detectable form.

One common derivatization method for chlorinated acid herbicides, including dicamba, for GC analysis involves esterification with either diazomethane (B1218177) or pentafluorobenzyl bromide. These methods convert the carboxylic acid group of dicamba into an ester, which is more amenable to GC analysis with detectors like the electron capture detector (ECD).

Another derivatization approach mentioned for dicamba and 2,4-D for analysis by capillary electrophoresis with laser-induced fluorescence (CE-LIF) is derivatization with 4-bromomethyl-7-methoxycoumarin.

However, some modern analytical techniques, such as LC-MS and LC-MS/MS, can detect dicamba without the need for derivatization, offering a simpler sample preparation workflow while still achieving high sensitivity.

Summary of Extraction Techniques and Matrices:

| Matrix | Common Extraction Techniques | Further Cleanup/Processing |

| Soil | Alkaline extraction (KOH, KOH/KCl) | Centrifugation, Acidification, Liquid-liquid partitioning (diethyl ether), SPE |

| Water | Solid Phase Extraction (SPE) | Concentration, Solvent exchange |

| Air (PUF traps) | Solvent extraction (Methanol, Water:Methanol) | Concentration, Solvent exchange |

Example Data on Extraction Recovery (Water):

| Fortification Level (ng/mL) | Average Recovery (%) |

| 0.1 | 106-128 |

| 1 | 106-128 |

| 10 | 106-128 |

| Data based on a study evaluating LC-MS detection from water samples. |

Example Data on Matrix Effects (Soil):

Studies have indicated a significant matrix effect (suppression) in the instrument response for dicamba in soil analysis. This underscores the necessity of using matrix-matched calibration standards to accurately quantify dicamba residues in soil samples.

Future Research Directions and Emerging Considerations

Refinement of Environmental Fate Models for Predictive Capabilities

Refining environmental fate models for Dicamba-potassium is a critical area for future research to improve the prediction of its behavior in the environment. Current air transport models, such as AERMOD and CALPUFF, can simulate the movement of airborne contaminants under various meteorological conditions and have shown robust validation against field data. acs.orgresearchgate.net However, field volatility trials, while providing a more complete picture of the total environmental fate of airborne dicamba (B1670444), are expensive and time-consuming. acs.orgresearchgate.net

Research indicates that meteorological conditions after application must be considered, and tools to predict the occurrence of temperature inversions are needed to minimize secondary movement of dicamba. researchgate.netunl.edu Studies have shown that the likelihood of an unsuccessful application (off-target injury) increased as the soil pH decreased. iastate.edu Lower soil pH can increase dicamba volatility. iastate.edusoybeanresearchinfo.com Additionally, if a field is near large water bodies, dicamba injury is more likely due to cool air drainage. soybeanresearchinfo.com More studies are needed under different environmental conditions to address the impact of relative humidity on dicamba off-target movement. unl.edu

Future research should investigate the impact of chronic exposures of dicamba to hardwood species and examine the translocation and persistence of dicamba following an exposure event to better understand long-term off-target movement impacts. purdue.edu If dicamba vapor is redeposited onto leaf surfaces, absorption through the cuticle needs further investigation. purdue.edu

Development of Advanced Off-Target Movement Prediction and Prevention Technologies

The development of advanced technologies to predict and prevent off-target movement of this compound is an ongoing area of research and development. Digital labels and precision application technology are being developed to help farmers comply with label requirements and minimize off-target exposure. acs.org Some tools can provide current and predicted localized weather conditions to assist in planning application timing. acs.org

Research highlights that while the lower pH of tank mixes with glyphosate (B1671968) can increase dicamba volatility in laboratory studies, field studies suggest it is unlikely to cause an effect beyond the downwind label buffer distance with newer formulations. acs.orgacs.org However, glyphosate salts of volatile amines can increase the volatility of dicamba. acs.orgacs.org Volatility reduction adjuvants (VRAs) are required with some formulations and work by lowering the availability of protons or increasing spray tank pH. acs.orgacs.org

Advanced application technologies, such as precision spraying and drift reduction nozzles, are being explored to enhance adoption by minimizing off-target movement. einpresswire.com Despite these advancements, the risk of off-target movement remains challenging to predict. iastate.edu Research is also exploring improved spray system cleaners that serve as dicamba deactivators. acs.org

Integration of Molecular Biology and Agronomic Practices for Sustainable Management

Integrating molecular biology and agronomic practices is essential for developing sustainable management strategies for this compound use. This involves understanding the molecular basis of herbicide resistance and incorporating this knowledge into diversified weed management programs. cambridge.orgresearchgate.net

Integrated weed management (IWM) strategies that combine different methods, including cultural practices, mechanical control, and the judicious use of herbicides, are crucial for long-term success and addressing herbicide-resistant weeds. bioone.orgcambridge.orgresearchgate.netmdpi.comresearchplateau.com Research emphasizes the need for integrated approaches that ultimately expand the knowledge and understanding of weed biology, with a focus on addressing contemporary weed species. newswise.com This includes establishing robust applied research programs supplemented with basic research fostered through collaborations with molecular biology scientists and ecologists. newswise.com

Molecular biology tools, such as transcriptomics and gene sequencing, are being used to investigate the mechanisms of dicamba resistance in weeds. massey.ac.nznih.govresearchgate.net This molecular understanding can inform the development of strategies to mitigate resistance evolution and improve weed management practices. cambridge.org

Collaborative Research Frameworks for Addressing Global Challenges in this compound Use

Addressing the global challenges associated with this compound use necessitates collaborative research frameworks involving scientists, regulators, industry, and farmers. The challenges include regulatory scrutiny over drift potential, herbicide resistance management, and the need for robust environmental safety data. einpresswire.com

Collaborative efforts are needed to develop innovative approaches for integrated weed management programs. newswise.com This involves partnerships that establish new research paradigms to address the dynamic nature of weed management in various cropping systems. newswise.com The scientific community, regulators, and extension services need to continue to incorporate measures to mitigate drift and communicate scientific findings to provide farmers with more robust tools and practices for sustainable dicamba use. acs.orgresearchgate.net

Global expansion of the dicamba market is influenced by factors such as the rising demand for yield optimization and integrated weed management strategies, as well as challenges like drift management and resistance development. einpresswire.com Collaborative research can help address these challenges and explore opportunities for developing tailored formulations and advanced application technologies. einpresswire.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.